molecular formula C18H17IN2O2 B5170623 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B5170623
M. Wt: 420.2 g/mol
InChI Key: UJOAQPGXVLMOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The compound has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a variety of cellular proteins involved in cell proliferation, DNA repair, and apoptosis. Inhibition of CK2 activity by 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide leads to the disruption of these cellular processes, resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In addition, the compound has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against CK2, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. However, the compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for the study of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Some possible areas of research include the development of more potent and selective CK2 inhibitors, the investigation of the compound's potential therapeutic applications in other diseases, and the exploration of the compound's mechanisms of action. In addition, further studies are needed to determine the optimal dosing and administration of the compound in clinical settings.

Synthesis Methods

The synthesis of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)pyrrolidine followed by the reaction with 2-aminobenzamide. The resulting compound is then purified using column chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research for its potent inhibitory activity against CK2. CK2 is a protein kinase that is overexpressed in many types of cancer cells and has been shown to play a critical role in cell survival and proliferation. The compound has been studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents.

properties

IUPAC Name

2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c19-15-9-3-1-7-13(15)17(22)20-16-10-4-2-8-14(16)18(23)21-11-5-6-12-21/h1-4,7-10H,5-6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOAQPGXVLMOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.